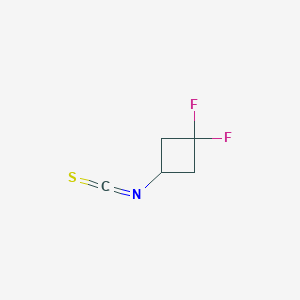
1,1-Difluoro-3-isothiocyanatocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2NS It is characterized by the presence of two fluorine atoms and an isothiocyanate group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-isothiocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isothiocyanate sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3-isothiocyanatocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Nucleophiles such as primary amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Fluorine-substituted cyclobutane derivatives.
Addition Products: Thiourea derivatives.
Oxidation/Reduction Products: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
1,1-Difluoro-3-isothiocyanatocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-isothiocyanatocyclobutane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a labeling reagent in biochemical studies. The fluorine atoms contribute to the compound’s stability and influence its interaction with molecular targets .
Comparison with Similar Compounds
- 1,1-Difluoro-3-isocyanocyclobutane
- 1,1-Difluoro-3-isobutylcyclopentane
- Fluoropyrrolidines
Comparison: 1,1-Difluoro-3-isothiocyanatocyclobutane is unique due to the presence of both fluorine atoms and an isothiocyanate group on a cyclobutane ring. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, fluoropyrrolidines, while also fluorinated, do not possess the isothiocyanate group, which limits their reactivity in certain applications .
Properties
Molecular Formula |
C5H5F2NS |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
1,1-difluoro-3-isothiocyanatocyclobutane |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 |
InChI Key |
FSIDNHAMFGRURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



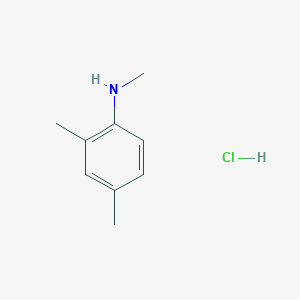
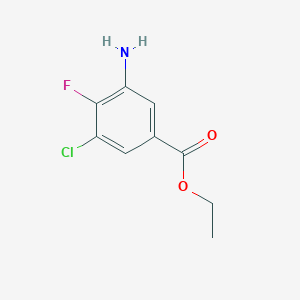
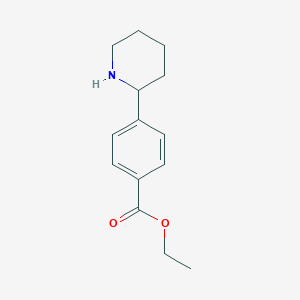
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
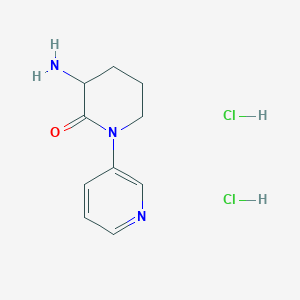
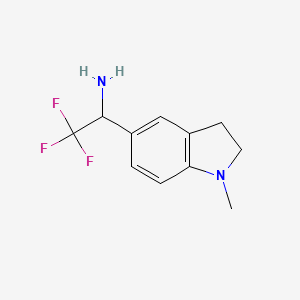
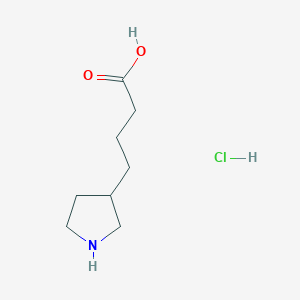
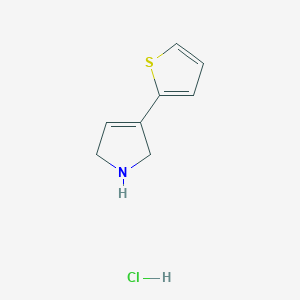
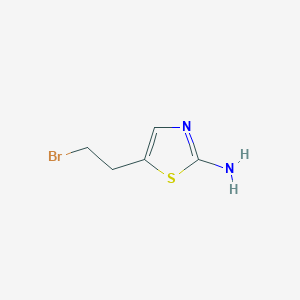
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
